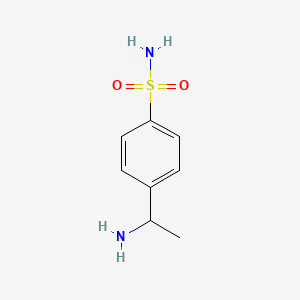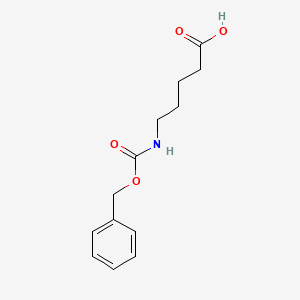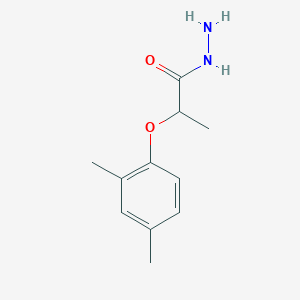![molecular formula C8H11N3O2S B1274079 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide CAS No. 890641-01-7](/img/structure/B1274079.png)
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy and dimethyl groups, and a thioacetamide moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide typically involves the reaction of 5-hydroxy-4,6-dimethyl-2-pyrimidinethiol with chloroacetamide under basic conditions. The reaction proceeds as follows:
- Dissolve 5-hydroxy-4,6-dimethyl-2-pyrimidinethiol in a suitable solvent such as ethanol.
- Add chloroacetamide to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group in the pyrimidine ring can undergo oxidation to form a corresponding ketone.
Reduction: The thioacetamide moiety can be reduced to form a thioether.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-keto-4,6-dimethyl-2-pyrimidinylthioacetamide.
Reduction: Formation of 2-[(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]ethylamine.
Substitution: Formation of various substituted pyrimidinylthioacetamides depending on the substituent introduced.
Scientific Research Applications
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide involves its interaction with specific molecular targets. The hydroxy and thioacetamide groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
- 2-Hydroxy-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinone
- 2-Amino-4,6-dimethylpyrimidine
Comparison: 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide is unique due to the presence of both hydroxy and thioacetamide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXQNILWCLLKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388151 |
Source


|
| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890641-01-7 |
Source


|
| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)


![3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B1274004.png)










